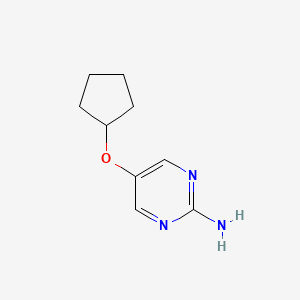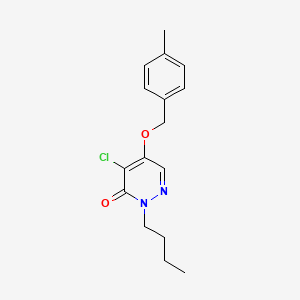![molecular formula C6H4ClN3O B13105380 4-chloro-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13105380.png)
4-chloro-1H-benzo[d][1,2,3]triazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1H-benzo[d][1,2,3]triazol-5-ol is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The compound’s unique structure, which includes a triazole ring fused to a benzene ring, makes it a valuable scaffold for the development of new chemical entities.
Preparation Methods
The synthesis of 4-chloro-1H-benzo[d][1,2,3]triazol-5-ol typically involves the copper-catalyzed click reaction of azides with alkynes. This method is widely used due to its efficiency and high yield. The reaction conditions generally include the use of copper(I) catalysts, such as copper(I) bromide or copper(I) iodide, in the presence of a base like sodium ascorbate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature .
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure maximum yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
4-Chloro-1H-benzo[d][1,2,3]triazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce hydroxy derivatives.
Scientific Research Applications
4-Chloro-1H-benzo[d][1,2,3]triazol-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-1H-benzo[d][1,2,3]triazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as acetylcholinesterase by binding to the active site and preventing the hydrolysis of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
The compound’s biological activities are often attributed to its ability to form hydrogen bonds and π-π stacking interactions with target proteins, thereby modulating their function .
Comparison with Similar Compounds
4-Chloro-1H-benzo[d][1,2,3]triazol-5-ol can be compared with other benzotriazole derivatives, such as:
1H-benzo[d][1,2,3]triazol-5-ol: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
4-Methyl-1H-benzo[d][1,2,3]triazol-5-ol: Contains a methyl group instead of a chlorine atom, leading to different chemical and biological properties.
4-Amino-1H-benzo[d][1,2,3]triazol-5-ol: The presence of an amino group can enhance its solubility and reactivity in certain reactions.
The uniqueness of this compound lies in its chlorine substituent, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H4ClN3O |
|---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
4-chloro-2H-benzotriazol-5-ol |
InChI |
InChI=1S/C6H4ClN3O/c7-5-4(11)2-1-3-6(5)9-10-8-3/h1-2,11H,(H,8,9,10) |
InChI Key |
UUEMIFYCDMGYAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile](/img/structure/B13105297.png)

![Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate](/img/structure/B13105309.png)




![2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13105344.png)

![4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13105355.png)


![2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13105366.png)

